molecular formula C4H8F2 B1293371 1,4-Difluorobutane CAS No. 372-90-7

1,4-Difluorobutane

Cat. No.: B1293371
CAS No.: 372-90-7
M. Wt: 94.1 g/mol
InChI Key: CXHPKSYTQFAXIN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Difluorobutane can be synthesized through several methods. One common approach involves the fluorination of 1,4-dichlorobutane using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like diethylaminosulfur trifluoride (DAST). The reaction typically occurs under controlled conditions to ensure selective fluorination and to avoid over-fluorination or side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process may include steps such as purification and distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Difluorobutane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide or potassium tert-butoxide.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of difluorobutanal or difluorobutanoic acid, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of this compound can yield 1,4-difluorobutanol or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Scientific Research Applications

1,4-Difluorobutane has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems, particularly in studies involving fluorinated analogs of biologically active molecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, especially those requiring fluorinated intermediates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants

Mechanism of Action

The mechanism of action of 1,4-difluorobutane involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with other molecules. For example, the C-F bond is highly polar, which can influence the compound’s behavior in chemical reactions and its interaction with biological targets. The exact mechanism of action may vary depending on the specific application and the molecular context in which this compound is used .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dichlorobutane: Similar in structure but with chlorine atoms instead of fluorine.

    1,4-Dibromobutane: Contains bromine atoms instead of fluorine.

    1,4-Butanediol: Contains hydroxyl groups instead of fluorine.

    1,4-Diiodobutane: Contains iodine atoms instead of fluorine.

Uniqueness of 1,4-Difluorobutane

This compound is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and altered reactivity compared to its halogenated analogs. The C-F bond is one of the strongest in organic chemistry, making this compound more resistant to certain types of chemical reactions. This unique property makes it valuable in applications where stability and specific reactivity are desired .

Properties

IUPAC Name

1,4-difluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F2/c5-3-1-2-4-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHPKSYTQFAXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCF)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190696
Record name Butane, 1,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372-90-7
Record name 1,4-Difluorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 1,4-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 1,4-difluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 372-90-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the molecular structure of 1,4-difluorobutane influence its binding affinity to pillar[5]arenes?

A1: Research indicates that this compound forms interpenetrated complexes with simple pillar[5]arenes, primarily driven by dispersion forces. [] The binding strength is significantly weaker compared to its heavier halogen counterparts, like 1,4-diiodobutane. This suggests that the larger size and increased polarizability of iodine contribute to stronger dispersion interactions with the pillar[5]arene cavity.

Q2: Can this compound be used to synthesize chiral compounds?

A2: Yes, this compound can be used as a starting material for synthesizing chiral molecules. One study demonstrates the reaction of the cyclic sulfate ester of (R,R)-1,4-difluorobutane-2,3-diol with 2-thioxo-1,3-dithiole-4,5-dithiolate. [] This reaction proceeds stereospecifically, highlighting the potential of this compound derivatives in chiral synthesis.

Q3: Are there any known applications of this compound derivatives in materials chemistry?

A3: The reaction described above yields a derivative that can be further converted into an analog of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF). [] BEDT-TTF and its derivatives are well-known organic electron donors used in the development of electroactive materials, including organic conductors and superconductors.

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